2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring The presence of the 2,4-dimethylphenyl group at the 2-position and the carbaldehyde group at the 3-position further defines its chemical identity
Mechanism of Action
Target of action
Compounds with an imidazo[1,2-a]pyrimidine core have been found to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation or activity of the target .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, then the activity of that pathway could be increased or decreased .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular signaling or metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable or active at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
- 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol
Uniqueness
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule in research and development .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIZVNXXJAEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173642 | |
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-36-4 | |
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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